

# Application Note: Preparation of Disodium 2,5-dihydroxyterephthalate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disodium 2,5-dihydroxyterephthalate*

Cat. No.: *B8492298*

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## Abstract

This application note provides a detailed protocol for the synthesis of **disodium 2,5-dihydroxyterephthalate** from its corresponding acid, 2,5-dihydroxyterephthalic acid. The described method is a straightforward neutralization reaction using sodium hydroxide. This document is intended for researchers, scientists, and professionals in the fields of materials science, coordination chemistry, and drug development who utilize this salt as a precursor in the synthesis of metal-organic frameworks (MOFs), polymers, and other advanced materials.

## Introduction

**Disodium 2,5-dihydroxyterephthalate** is a valuable building block in the synthesis of various functional materials. Its bifunctional nature, possessing both carboxylate and hydroxyl groups, allows for the formation of robust and versatile coordination polymers and metal-organic frameworks. The deprotonated carboxylate groups readily coordinate with metal ions, while the hydroxyl groups can participate in hydrogen bonding or be further functionalized. The preparation of the disodium salt from 2,5-dihydroxyterephthalic acid is a critical step to ensure its solubility and reactivity in subsequent synthetic procedures. This protocol details a reliable method for this conversion.

## Experimental Protocol

The preparation of **disodium 2,5-dihydroxyterephthalate** is achieved through the neutralization of 2,5-dihydroxyterephthalic acid with two equivalents of sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solvent to facilitate the dissolution of the reactants and the precipitation of the product.

#### Materials and Equipment:

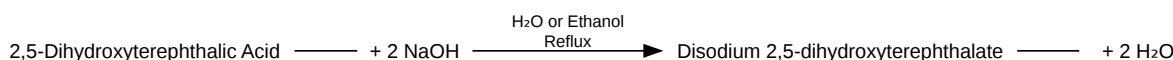
- 2,5-dihydroxyterephthalic acid ( $C_8H_6O_6$ )
- Sodium hydroxide (NaOH)
- Deionized water or Ethanol (reagent grade)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Büchner funnel and filter paper
- Vacuum flask
- Oven

#### Procedure:

- **Dissolution of Acid:** In a round-bottom flask, suspend 2,5-dihydroxyterephthalic acid (1.0 eq) in deionized water or ethanol.
- **Preparation of Base Solution:** In a separate beaker, dissolve sodium hydroxide (2.0 eq) in a minimal amount of deionized water.
- **Reaction:** Slowly add the sodium hydroxide solution to the stirred suspension of 2,5-dihydroxyterephthalic acid at room temperature.

- **Heating and Stirring:** Attach a condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the acid.
- **Precipitation and Isolation:** After the acid has completely dissolved, allow the solution to cool to room temperature. The disodium salt may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
- **Filtration:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials or excess base.
- **Drying:** Dry the purified **disodium 2,5-dihydroxyterephthalate** in a vacuum oven at an appropriate temperature to remove residual solvent.

Reaction Scheme:



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Caption: Reaction scheme for the synthesis of **disodium 2,5-dihydroxyterephthalate**.

## Data Presentation

The following table summarizes the key parameters for the synthesis of **disodium 2,5-dihydroxyterephthalate**.

Parameter	Value
Reactants	2,5-dihydroxyterephthalic acid, Sodium hydroxide
Stoichiometry	1 : 2 (Acid : Base)
Solvent	Deionized water or Ethanol
Reaction Temperature	Reflux
Reaction Time	Until complete dissolution of the acid
Product Isolation	Precipitation and vacuum filtration
Expected Yield	Quantitative

## Characterization

The successful formation of **disodium 2,5-dihydroxyterephthalate** can be confirmed by various analytical techniques.

### Infrared (IR) Spectroscopy:

The IR spectrum of the product should show the disappearance of the broad O-H stretch from the carboxylic acid groups of the starting material (typically around 2500-3300  $\text{cm}^{-1}$ ) and the appearance of a strong, broad absorption band corresponding to the carboxylate ( $\text{COO}^-$ ) asymmetric stretching vibration (around 1550-1610  $\text{cm}^{-1}$ ). The O-H stretching of the phenolic hydroxyl groups will remain (around 3200-3600  $\text{cm}^{-1}$ ).

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

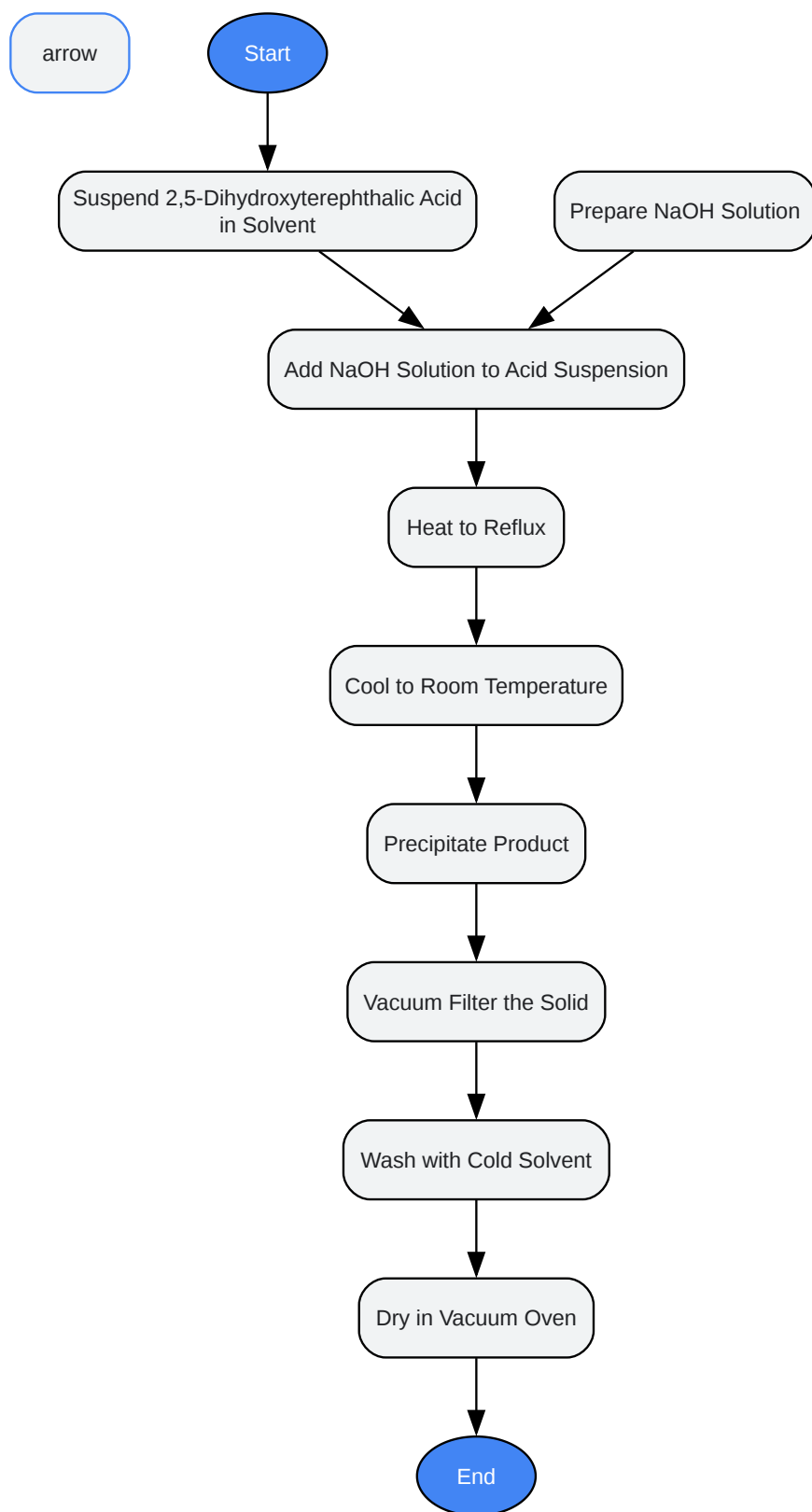
In  $^1\text{H}$  NMR spectroscopy, the acidic proton of the carboxylic acid will be absent. The chemical shifts of the aromatic protons may also be affected by the deprotonation. In  $^{13}\text{C}$  NMR, a downfield shift of the carboxylate carbon is expected compared to the carboxylic acid carbon of the starting material.

### Solubility:

2,5-dihydroxyterephthalic acid has limited solubility in water but is soluble in hot dimethylformamide.[1][2][3] The disodium salt is expected to be more soluble in water and polar protic solvents. For comparison, disodium terephthalate is soluble in water.[4]

## Experimental Workflow

The following diagram illustrates the workflow for the preparation of **disodium 2,5-dihydroxyterephthalate**.



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Caption: Workflow for the synthesis of **disodium 2,5-dihydroxyterephthalate**.

## Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of **disodium 2,5-dihydroxyterephthalate** from 2,5-dihydroxyterephthalic acid. The described method is robust, scalable, and yields a high-purity product suitable for a variety of research and development applications. The provided characterization guidelines will assist researchers in confirming the successful synthesis of the target compound.

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